molecular formula C13H11NO4S B3857590 3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one

3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one

Cat. No. B3857590
M. Wt: 277.30 g/mol
InChI Key: DZHSSEUJLOOKQQ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one, commonly known as sulfoxaflor, is a novel insecticide that has been developed to control a wide range of insect pests. Sulfoxaflor belongs to the sulfoximine class of insecticides and is the first insecticide to be developed in this class in over 30 years. Sulfoxaflor has been shown to be highly effective against a variety of insect pests, including aphids, whiteflies, and thrips.

Mechanism of Action

Sulfoxaflor acts as a selective agonist of the insect nicotinic acetylcholine receptor (nAChR). Sulfoxaflor has a higher affinity for the insect nAChR than the mammalian nAChR, which makes it highly selective and safe for use in agriculture. Sulfoxaflor binds to the nAChR and activates it, causing depolarization of the insect neuron and leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Sulfoxaflor has been shown to have a low toxicity to mammals and birds and is considered safe for use in agriculture. Sulfoxaflor has a high affinity for the insect nAChR and a low affinity for the mammalian nAChR, which makes it highly selective and safe for use in agriculture. Sulfoxaflor has a short half-life in the environment and is rapidly broken down into non-toxic metabolites.

Advantages and Limitations for Lab Experiments

Sulfoxaflor has several advantages for use in lab experiments. It is highly effective against a wide range of insect pests and has a low toxicity to mammals and birds. Sulfoxaflor has a high selectivity for the insect nAChR and a low selectivity for the mammalian nAChR, which makes it highly selective and safe for use in agriculture. However, sulfoxaflor has some limitations for use in lab experiments. It is expensive to produce and may not be cost-effective for some applications.

Future Directions

There are several future directions for the development of sulfoxaflor and other sulfoximine insecticides. One direction is the development of new sulfoximine insecticides with improved efficacy and selectivity. Another direction is the development of new formulations of sulfoximine insecticides that are more effective and easier to use. Finally, there is a need for further research into the environmental impact of sulfoximine insecticides and their potential effects on non-target organisms.

Scientific Research Applications

Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. The insecticidal activity of sulfoxaflor is due to its ability to target the nicotinic acetylcholine receptor (nAChR) in insects. Sulfoxaflor binds to the nAChR and disrupts the normal functioning of the receptor, leading to paralysis and death of the insect.

properties

IUPAC Name

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-10-9-11(15)7-8-13(10)14-18-19(16,17)12-5-3-2-4-6-12/h2-9H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHSSEUJLOOKQQ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NOS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)C=C/C1=N\OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 2
3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 3
3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Reactant of Route 4
3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one

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